molecular formula C2HBrN2S B2785225 3-Bromo-1,2,4-thiadiazole CAS No. 1036990-54-1

3-Bromo-1,2,4-thiadiazole

Cat. No.: B2785225
CAS No.: 1036990-54-1
M. Wt: 165.01
InChI Key: YMWZHPCPDUFQAL-UHFFFAOYSA-N
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Description

3-Bromo-1,2,4-thiadiazole is a heterocyclic compound containing a bromine atom attached to the third position of a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of bromine enhances the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2,4-thiadiazole typically involves the bromination of 1,2,4-thiadiazole. One common method includes the reaction of 1,2,4-thiadiazole with bromine in the presence of an oxidizing agent. The reaction is carried out in an acidic medium to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiadiazoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products:

    Nucleophilic Substitution: Products include azido-thiadiazoles, thiocyanato-thiadiazoles, and amino-thiadiazoles.

    Oxidation: Products include thiadiazole sulfoxides and sulfones.

    Reduction: Products include thiadiazoline derivatives.

Scientific Research Applications

3-Bromo-1,2,4-thiadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole

Comparison: 3-Bromo-1,2,4-thiadiazole is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity. Compared to other thiadiazole isomers, 1,2,4-thiadiazole derivatives are more versatile in chemical reactions and exhibit a broader spectrum of biological activities. The bromine atom also makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

3-bromo-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWZHPCPDUFQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036990-54-1
Record name 3-bromo-1,2,4-thiadiazole
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